

# Physical and chemical properties of 4-(Trityloxy)butan-2-ol

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## Compound of Interest

Compound Name: 4-(Trityloxy)butan-2-ol

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## An In-depth Technical Guide to 4-(Trityloxy)butan-2-ol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of **4-(Trityloxy)butan-2-ol**. The content is tailored for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

### Introduction

**4-(Trityloxy)butan-2-ol** is an organic compound that incorporates the butan-2-ol scaffold and a bulky trityl (triphenylmethyl) protecting group. The trityl group is a widely used protecting group for primary alcohols in organic synthesis due to its steric bulk, which allows for selective protection, and its ease of removal under mild acidic conditions.<sup>[1][2]</sup> The presence of the trityl ether at the 4-position of butan-2-ol makes this molecule a potentially useful intermediate in multi-step syntheses where selective protection of a primary hydroxyl group is required while leaving a secondary hydroxyl group available for further reactions.

### Physicochemical Properties

Due to the limited availability of experimental data for **4-(Trityloxy)butan-2-ol** in publicly accessible literature, the following table summarizes its predicted physicochemical properties. These predictions are based on the known properties of its constituent parts: butan-2-ol and

the triphenylmethyl group. For comparison, the experimental properties of butan-2-ol are also provided.

Table 1: Predicted Physicochemical Properties of **4-(Trityloxy)butan-2-ol**

Property	Predicted Value for 4-(Trityloxy)butan-2-ol	Experimental Value for Butan-2-ol
IUPAC Name	4-(Trityloxy)butan-2-ol	Butan-2-ol
CAS Number	Not available	78-92-2[3]
Molecular Formula	C <sub>23</sub> H <sub>24</sub> O <sub>2</sub>	C <sub>4</sub> H <sub>10</sub> O[3]
Molecular Weight	344.44 g/mol	74.12 g/mol [4]
Appearance	Predicted to be a white to off-white solid	Colorless liquid[4]
Melting Point	Predicted to be significantly higher than butan-2-ol, likely in the range of the parent triphenylmethane (92-94 °C)[5]	-115 °C[4]
Boiling Point	Predicted to be significantly higher than butan-2-ol	98-100 °C[4]
Solubility	Predicted to be soluble in nonpolar organic solvents (e.g., dichloromethane, diethyl ether, toluene) and insoluble in water.	Soluble in water[4]

## Chemical Properties and Reactivity

The chemical reactivity of **4-(Trityloxy)butan-2-ol** is dictated by the two functional groups present: the secondary alcohol and the trityl ether.

- **Secondary Alcohol:** The hydroxyl group at the 2-position can undergo typical reactions of secondary alcohols, such as oxidation to a ketone, esterification, and etherification.

- **Trityl Ether:** The trityl ether is stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions to regenerate the primary alcohol.<sup>[1]</sup> The stability of the trityl cation intermediate facilitates this deprotection.<sup>[1]</sup> The bulky nature of the trityl group can also influence the stereochemical outcome of reactions at the adjacent chiral center.<sup>[6]</sup>

## Experimental Protocols

### Synthesis of 4-(Trityloxy)butan-2-ol

A general and reliable method for the synthesis of **4-(Trityloxy)butan-2-ol** involves the reaction of 1,3-butanediol with trityl chloride, leading to the selective protection of the less sterically hindered primary hydroxyl group.

Reaction Scheme:

Materials:

- 1,3-Butanediol
- Trityl chloride
- Anhydrous pyridine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 1,3-butanediol (1.0 equivalent) in anhydrous pyridine and a minimal amount of anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trityl chloride (1.05 equivalents) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with DCM (3 x volume of aqueous layer).
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure **4-(Trityloxy)butan-2-ol**.

## Spectroscopic Characterization (Predicted)

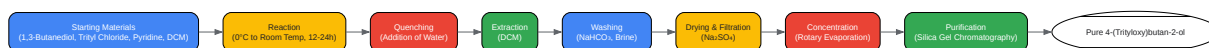
The following are the expected spectroscopic data for **4-(Trityloxy)butan-2-ol** based on its structure and data for similar compounds.

Table 2: Predicted Spectroscopic Data for **4-(Trityloxy)butan-2-ol**

Technique	Predicted Data
<sup>1</sup> H NMR	* ~7.20-7.50 ppm (m, 15H): Aromatic protons of the trityl group. <sup>[7]</sup> * ~3.80-4.00 ppm (m, 1H): Methine proton (CH-OH) at the C2 position. * ~3.10-3.30 ppm (t, 2H): Methylene protons (CH <sub>2</sub> -OTr) at the C4 position. * ~1.60-1.80 ppm (m, 2H): Methylene protons at the C3 position. * ~1.20 ppm (d, 3H): Methyl protons at the C1 position. * Variable ppm (br s, 1H): Hydroxyl proton (OH).
<sup>13</sup> C NMR	* ~144 ppm: Quaternary aromatic carbons of the trityl group. * ~127-129 ppm: Aromatic CH carbons of the trityl group. * ~86 ppm: Quaternary carbon of the trityl group (C(Ph) <sub>3</sub> ). * ~65-70 ppm: Carbon bearing the secondary alcohol (C2). * ~60-65 ppm: Carbon bearing the trityl ether (C4). * ~35-40 ppm: Methylene carbon (C3). * ~20-25 ppm: Methyl carbon (C1).
IR (Infrared Spectroscopy)	* ~3400 cm <sup>-1</sup> (broad): O-H stretch from the secondary alcohol. <sup>[8]</sup> * ~3060, 3030 cm <sup>-1</sup> : Aromatic C-H stretch. * ~2970, 2870 cm <sup>-1</sup> : Aliphatic C-H stretch. * ~1595, 1490, 1450 cm <sup>-1</sup> : Aromatic C=C bending. * ~1070 cm <sup>-1</sup> : C-O ether stretch. <sup>[8]</sup>
MS (Mass Spectrometry)	* [M] <sup>+</sup> : The molecular ion peak at m/z = 344.44 would be expected, though it may be weak. * [M-H <sub>2</sub> O] <sup>+</sup> : A peak corresponding to the loss of water. * [C(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> ] <sup>+</sup> : A very prominent peak at m/z = 243, corresponding to the stable trityl cation, which is a characteristic fragmentation for trityl ethers. <sup>[9]</sup>

## Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-(Trityloxy)butan-2-ol**.



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Caption: Synthetic workflow for **4-(Trityloxy)butan-2-ol**.

## Applications in Research and Development

As a protected diol, **4-(Trityloxy)butan-2-ol** is a valuable building block in organic synthesis. Its primary application lies in the construction of more complex molecules where the differential reactivity of the primary and secondary alcohols is exploited. For instance, the free secondary hydroxyl group can be modified (e.g., oxidized, esterified, or coupled with another molecule) before the removal of the trityl group to unmask the primary alcohol for subsequent transformations. This strategy is common in the synthesis of natural products and pharmaceutical intermediates. While no specific drug development pathways directly involving this compound are widely reported, its utility as a synthetic intermediate is clear.

## Conclusion

**4-(Trityloxy)butan-2-ol** is a synthetic intermediate of interest due to the presence of a selectively protected primary alcohol and a free secondary alcohol. While experimental data for this specific molecule is not readily available, its physical and chemical properties can be reliably predicted based on its structure. The synthesis is straightforward, employing standard protection group chemistry. The predicted spectroscopic data provides a basis for its characterization. This technical guide serves as a valuable resource for chemists interested in utilizing this compound in their synthetic endeavors.

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